molecular formula C7H9NO2 B122339 Ethyl 1H-pyrrole-2-carboxylate CAS No. 2199-43-1

Ethyl 1H-pyrrole-2-carboxylate

Cat. No. B122339
CAS RN: 2199-43-1
M. Wt: 139.15 g/mol
InChI Key: PAEYAKGINDQUCT-UHFFFAOYSA-N
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Patent
US09102692B2

Procedure details

1H-Pyrrole-2-carboxylic acid ethyl ester (10 g) was dissolved in carbon tetrachloride (50 ml). A carbon tetrachloride solution (50 ml) of bromine was added dropwise thereto on ice over 30 minutes. The reaction mixture was stirred at 25° C. for one hour. The suspension of reaction mixture was added dropwise to an ethanol solution (100 ml) of 10% sodium ethoxide on ice over 20 minutes. The solvent was concentrated under reduced pressure. The resulting residue was diluted with ethyl acetate (40 ml) and water (20 ml). The organic layer was washed with an aqueous solution saturated with sodium chloride (10 ml), and then concentrated. The residue obtained by concentration under reduced pressure was purified by silica gel column chromatography (hexane/ethyl acetate). Thus, a brown solid was obtained (10 g, 99%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:7][CH:8]=[CH:9][CH:10]=1)=[O:5])[CH3:2].[Br:11]Br.C(O)C.[O-]CC.[Na+]>C(Cl)(Cl)(Cl)Cl>[CH2:1]([O:3][C:4]([C:6]1[NH:7][CH:8]=[C:9]([Br:11])[CH:10]=1)=[O:5])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The suspension of reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with ethyl acetate (40 ml) and water (20 ml)
WASH
Type
WASH
Details
The organic layer was washed with an aqueous solution saturated with sodium chloride (10 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue obtained by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (hexane/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
Thus, a brown solid was obtained (10 g, 99%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)OC(=O)C=1NC=C(C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.